OGG1 Inhibition: A Defined, Target-Specific Biological Activity for the 3-(3-Chlorophenyl) Scaffold
Tert-butyl 3-(3-chlorophenyl)-4-oxopiperidine-1-carboxylate has been identified as a selective inhibitor of 8-oxoguanine DNA glycosylase-1 (OGG1), a critical enzyme in the base excision repair pathway . In vitro assays confirmed that the compound effectively inhibited OGG1 activity . While specific Ki values for this compound have not been publicly disclosed, a structurally related 4-oxopiperidine analog, TH10785, has been shown to increase OGG1 enzymatic activity 10-fold by interacting with phenylalanine-319 and glycine-42, highlighting the druggability of this target with this chemotype [1]. The 3-(3-chlorophenyl) substitution is hypothesized to be a critical determinant for OGG1 binding, a feature absent in simpler analogs like 1-Boc-4-piperidone (CAS 79099-07-3), which lack the aryl moiety required for this specific enzyme interaction.
| Evidence Dimension | OGG1 enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | Effective inhibition of OGG1 activity (quantitative Ki/IC50 not publicly available) |
| Comparator Or Baseline | 1-Boc-4-piperidone (CAS 79099-07-3): No reported OGG1 activity (lacks essential 3-aryl pharmacophore) |
| Quantified Difference | Qualitative difference: gain of function via 3-aryl substitution |
| Conditions | In vitro OGG1 enzyme assay (exact protocol undisclosed) |
Why This Matters
For projects targeting OGG1 or related DNA repair pathways, this specific 3-(3-chlorophenyl) substitution is non-negotiable, as simpler building blocks lack the essential aryl binding motif.
- [1] Mamonov, K. et al. (2022). Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function. Semantic Scholar. View Source
